molecular formula C17H15NO3S B2696904 5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 315708-74-8

5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2696904
CAS No.: 315708-74-8
M. Wt: 313.37
InChI Key: PVPUVIHHXSLIRC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of a benzothiophene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved by cyclization of a suitable precursor, such as 2-bromo-3-methoxyphenyl thiol, under basic conditions.

    Oxazine Ring Formation: The benzothiophene intermediate is then reacted with an appropriate amine and formaldehyde to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one is unique due to its combination of a benzothiophene and oxazine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-11-6-4-5-10(9-11)15-18-16-14(17(19)21-15)12-7-2-3-8-13(12)22-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUVIHHXSLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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